2-Bromo-6-morpholinobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGGSMIIBGCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732437 | |
| Record name | 2-Bromo-6-(morpholin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129540-65-3 | |
| Record name | 2-Bromo-6-(4-morpholinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(morpholin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Closer Look at Halogenated Benzonitriles in Organic Chemistry
Halogenated benzonitriles are a class of aromatic compounds that feature a benzene (B151609) ring substituted with both a halogen atom and a nitrile group (-C≡N). These molecules serve as versatile building blocks in organic synthesis, largely due to the reactivity imparted by these functional groups. The nitrile group is a valuable precursor for various functionalities, including amines, carboxylic acids, and ketones.
The halogen substituent, typically fluorine, chlorine, bromine, or iodine, provides a reactive site for a variety of cross-coupling reactions. acs.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. acs.org The specific halogen used can influence the reactivity, with the C-Br bond being more reactive than the C-Cl bond in many coupling reactions.
The synthesis of halogenated benzonitriles can be achieved through several methods. ontosight.ai One common approach is the Sandmeyer reaction, where an amino group on a benzene ring is converted into a diazonium salt, which is then displaced by a halogen. researchgate.net Another method involves the direct halogenation of benzonitrile (B105546), although this can sometimes lead to mixtures of isomers. google.com More modern techniques focus on regioselective C-H halogenation, offering more precise control over the position of the halogen substituent. acs.org
The Pivotal Role of Morpholine Derivatives in Synthetic Pathways
Morpholine (B109124) is a six-membered heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This unique structure imparts a range of desirable physicochemical properties to molecules that incorporate it. Morpholine derivatives are frequently employed in medicinal chemistry and drug design due to their ability to improve a compound's pharmacological profile. e3s-conferences.orgnih.gov
The presence of the morpholine ring can enhance a molecule's polarity and aqueous solubility, which are crucial factors for drug absorption and distribution in the body. oup.com The nitrogen atom in the morpholine ring is basic, although less so than in similar cyclic amines like piperidine, due to the electron-withdrawing effect of the ether oxygen. wikipedia.org This moderated basicity can be advantageous in drug design, helping to fine-tune interactions with biological targets. oup.com
The synthesis of morpholine derivatives is well-established, with numerous methods available to introduce this moiety into a larger molecule. e3s-conferences.org These methods often involve the reaction of a primary or secondary amine with a suitable diepoxide or a related precursor. The versatility and accessibility of these synthetic routes have contributed to the widespread use of the morpholine scaffold in the development of new chemical entities. nih.gov
Understanding Positional Isomerism in Substituted Benzonitriles
Positional isomerism is a form of structural isomerism where compounds have the same molecular formula but differ in the position of substituents on a parent molecule. studysmarter.co.uk In the context of substituted benzonitriles, the relative positions of the substituents on the benzene (B151609) ring can have a profound impact on the molecule's physical, chemical, and electronic properties.
The three main positional isomers are designated as ortho- (1,2-), meta- (1,3-), and para- (1,4-). studysmarter.co.uk The electronic effects of the substituents, including both inductive and resonance effects, are highly dependent on their relative positions. rsc.org For example, the electron-withdrawing nature of the nitrile group can influence the reactivity of other positions on the benzene ring towards electrophilic or nucleophilic attack. rsc.org
The differentiation of positional isomers is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net In ¹H NMR, the coupling patterns and chemical shifts of the aromatic protons can provide clear evidence for the substitution pattern. researchgate.net Similarly, the vibrational modes observed in IR spectroscopy can be characteristic of a particular isomer. nih.gov These analytical methods are crucial for confirming the structure of a synthesized compound and ensuring the desired isomer has been obtained.
Forging Connections: Research in Halogen and Amine Functionalized Aromatic Systems
The development of synthetic methodologies to bridge halogen- and amine-functionalized aromatic systems is a significant area of research in organic chemistry. These methods are essential for the construction of a wide array of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals.
A primary strategy for forming a bond between an amine and a halogenated aromatic ring is through nucleophilic aromatic substitution (SNAr). In this reaction, the amine acts as a nucleophile, displacing the halogen atom on the aromatic ring. The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.
Another powerful tool is the use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, and it is known for its broad substrate scope and functional group tolerance. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.
Synthetic Methodologies for 2-Bromo-6-morpholinobenzonitrile and Analogs
The synthesis of polysubstituted aromatic compounds such as this compound requires a strategic approach to introduce and manipulate functional groups with high regioselectivity. The construction of this specific molecule involves the formation of a benzonitrile (B105546) core, the specific placement of a bromine atom, and the introduction of a morpholine (B109124) substituent. The following sections detail established and contemporary synthetic strategies that can be employed to achieve this molecular architecture.
Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Morpholinobenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the fundamental properties of molecules. These methods allow for the detailed exploration of a molecule's potential energy surface and the prediction of various spectroscopic and electronic parameters.
Geometry Optimization using Density Functional Theory (DFT)
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost. The geometry of 2-Bromo-6-morpholinobenzonitrile is optimized by finding the minimum energy structure on the potential energy surface.
The structure of this compound features a planar benzene (B151609) ring substituted with a bromine atom, a morpholine (B109124) ring, and a nitrile group. The morpholine ring is expected to adopt a stable chair conformation to minimize steric strain. The C-N bond connecting the morpholine ring to the benzene ring allows for rotational flexibility, and the final dihedral angle will be a result of the interplay between steric hindrance and electronic effects. The nitrile group is linear (C-C≡N).
Based on DFT calculations of related molecules like 2-bromobenzonitrile (B47965) and N-phenylmorpholine, we can predict the approximate bond lengths and angles for this compound. For instance, the C-Br bond length is anticipated to be around 1.88 Å. orientjchem.org The C-C bond lengths within the aromatic ring will be approximately 1.39-1.40 Å, with slight variations due to the electronic influence of the substituents. The C≡N bond length is expected to be around 1.15 Å. orientjchem.org The bond angles within the benzene ring will be close to 120°, with some distortion caused by the bulky morpholino group and the bromine atom.
| Parameter | Predicted Value | Reference Compound |
|---|---|---|
| C-Br Bond Length | ~1.88 Å | 5-Bromo-2-methoxybenzonitrile orientjchem.org |
| Aromatic C-C Bond Length | ~1.39 - 1.40 Å | General Aromatic Systems |
| C≡N Bond Length | ~1.15 Å | 5-Bromo-2-methoxybenzonitrile orientjchem.org |
| Aromatic C-C-C Bond Angle | ~120° (with distortions) | General Aromatic Systems |
| Morpholine C-N-C Bond Angle | ~112° | N-phenylmorpholine (predicted) |
| Morpholine C-O-C Bond Angle | ~111° | N-phenylmorpholine (predicted) |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Localization
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. capes.gov.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com
For this compound, the electron-donating morpholino group is expected to significantly influence the HOMO. The lone pair of electrons on the nitrogen atom of the morpholine ring will likely contribute significantly to the HOMO, raising its energy and making the molecule a better electron donor. The HOMO is predicted to be localized primarily on the morpholino-substituted benzene ring.
The electron-withdrawing nitrile and bromo substituents will have a pronounced effect on the LUMO. These groups will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The LUMO is expected to be localized predominantly on the benzonitrile (B105546) portion of the molecule, particularly around the cyano group and the carbon atoms of the aromatic ring. A smaller HOMO-LUMO gap would suggest a higher reactivity for the molecule. nih.gov
| Orbital | Predicted Energy (Illustrative) | Primary Localization | Influence of Substituents |
|---|---|---|---|
| HOMO | ~ -6.5 eV | Morpholino-substituted benzene ring | Energy raised by electron-donating morpholino group |
| LUMO | ~ -1.5 eV | Benzonitrile moiety | Energy lowered by electron-withdrawing bromo and cyano groups |
| HOMO-LUMO Gap | ~ 5.0 eV | - | Indicates moderate kinetic stability and reactivity |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard method for structure elucidation. nih.gov For this compound, the chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The electron-donating morpholino group will shield the ortho and para protons, causing them to appear at a higher field (lower ppm) in the ¹H NMR spectrum. Conversely, the electron-withdrawing bromo and cyano groups will deshield the adjacent protons, shifting them to a lower field (higher ppm). The ¹³C NMR chemical shifts can also be predicted with good accuracy, providing further confirmation of the molecular structure. rsc.org
Vibrational Frequencies: The vibrational frequencies of a molecule, observed in its Infrared (IR) and Raman spectra, correspond to the various stretching, bending, and torsional motions of the atoms. DFT calculations can predict these frequencies, which are characteristic of the functional groups present. nih.gov For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and various vibrations associated with the morpholine ring, such as C-N and C-O stretching. researchgate.net
| Spectroscopic Parameter | Predicted Range/Value | Influencing Factors |
|---|---|---|
| ¹H NMR Chemical Shifts (Aromatic Protons) | ~ 6.8 - 7.5 ppm | Electronic effects of morpholino, bromo, and cyano groups |
| ¹³C NMR Chemical Shift (C≡N) | ~ 115 - 120 ppm | Electronic environment of the nitrile group |
| C≡N Vibrational Frequency (IR) | ~ 2230 cm⁻¹ | Strength of the carbon-nitrogen triple bond |
| C-Br Vibrational Frequency (IR) | ~ 500 - 600 cm⁻¹ | Mass of bromine and strength of the carbon-bromine bond |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com
Identification of Electrophilic and Nucleophilic Regions
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show significant negative potential around the nitrogen atom of the nitrile group and the oxygen and nitrogen atoms of the morpholine ring, due to the presence of lone pairs of electrons. These sites represent the primary nucleophilic centers of the molecule. The area around the bromine atom will also exhibit some negative potential.
The regions of positive electrostatic potential are likely to be located on the hydrogen atoms of the benzene ring and the morpholine ring. The carbon atom of the nitrile group will also exhibit a degree of positive potential, making it an electrophilic site. The MEP map provides a clear and intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis.
Specifically, detailed synthetic protocols and characterization data could not be located for the following positional isomers:
3-Bromo-5-morpholinobenzonitrile
4-Bromo-3-morpholinobenzonitrile
2-Bromo-5-morpholinobenzonitrile
Furthermore, information regarding the synthesis and characterization of this compound analogs with the following structural modifications at the bromine position is also unavailable:
Introduction of a Chlorine atom
Introduction of a Fluorine atom
Introduction of an Iodine atom
While some commercial suppliers list "5-Bromo-2-(morpholino)benzonitrile," providing basic details such as its CAS number (1105665-08-4) and molecular formula (C11H11BrN2O), in-depth scholarly articles detailing its synthesis and characterization were not found. appchemical.comfishersci.cathermofisher.combldpharm.com
Due to the lack of sufficient scientific data for the majority of the compounds specified in the requested outline, it is not possible to generate a comprehensive and scientifically accurate article on the "Derivatives and Analogs of this compound: Synthesis and Comparative Study" at this time.
Derivatives and Analogs of 2 Bromo 6 Morpholinobenzonitrile: Synthesis and Comparative Study
Structural Modifications at the Bromine Position
Alkyl and Aryl Substitutions via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful toolkit for the formation of carbon-carbon bonds. The bromine atom at the 2-position of 2-bromo-6-morpholinobenzonitrile serves as an excellent handle for such transformations, enabling the introduction of a wide variety of alkyl and aryl substituents.
One of the most widely employed methods is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids. For instance, the coupling of this compound with various arylboronic acids can furnish a library of 2-aryl-6-morpholinobenzonitrile derivatives. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a solvent system such as a mixture of toluene and water.
While direct data for this compound is not extensively available in public literature, the general applicability of Suzuki-Miyaura coupling to aryl bromides is well-established. nih.gov The reaction outcomes for analogous 2-amino-6-arylbenzothiazoles, synthesized via Suzuki coupling, demonstrate the feasibility and efficiency of this approach for introducing aryl groups onto a similar heterocyclic framework. nih.gov
The introduction of alkyl groups can be achieved through similar cross-coupling strategies, often employing alkylboron reagents. nih.gov The stereospecific cross-coupling of secondary alkylboron nucleophiles has been demonstrated, highlighting the potential for creating chiral centers at the 2-position. nih.govnih.gov The choice of ligand on the palladium catalyst is crucial in these reactions to prevent undesired side reactions like β-hydride elimination.
Below is a representative table illustrating the potential diversity of compounds that could be synthesized from this compound via Suzuki-Miyaura coupling, based on established methodologies.
Table 1: Representative Alkyl and Aryl Substitutions via Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenyl-6-morpholinobenzonitrile |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 2-(4-Methoxyphenyl)-6-morpholinobenzonitrile |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-(Thiophen-2-yl)-6-morpholinobenzonitrile |
| 4 | Methylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Methyl-6-morpholinobenzonitrile |
| 5 | Cyclopropylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | CPME/H₂O | 2-Cyclopropyl-6-morpholinobenzonitrile |
Modifications to the Morpholine (B109124) Moiety
The morpholine ring in this compound offers another avenue for structural diversification, which can significantly impact the compound's physicochemical properties and biological activity.
Replacement with Other Saturated Heterocyclic Amines (e.g., Piperidine, Piperazine)
The morpholine moiety can be replaced with other saturated heterocyclic amines, such as piperidine or piperazine, to probe the effects of ring size, basicity, and hydrogen bonding potential. The synthesis of these analogs would typically involve the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-dibromobenzonitrile, with the desired heterocyclic amine. Alternatively, if starting from a different precursor, the introduction of the heterocyclic amine could be achieved through a Buchwald-Hartwig amination reaction.
While specific examples starting from this compound are not readily found, the synthesis of piperidine and piperazine-containing aromatic compounds is a common practice in medicinal chemistry. For example, the synthesis of various piperazine-containing drugs often involves the reaction of a suitable aryl halide with piperazine or its derivatives.
N-Substitution of the Morpholine Ring
Further modification can be achieved by N-substitution of the morpholine ring, if a piperazine moiety is present. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and functionalized groups, which can modulate the compound's properties. N-alkylation can be accomplished using alkyl halides in the presence of a base, while N-arylation can be achieved through methods like the Buchwald-Hartwig amination. These modifications can influence the molecule's polarity, lipophilicity, and ability to engage in specific interactions with biological targets.
Functional Group Transformations of the Nitrile
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, providing access to a broad range of derivatives with different chemical and biological properties.
Derivatization to Amides, Esters, or Tetrazoles
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to the corresponding amide, 2-bromo-6-morpholinobenzamide. Further hydrolysis can yield the carboxylic acid, which can then be esterified to produce the corresponding esters. These transformations introduce hydrogen bond donors and acceptors, which can significantly alter the molecule's interaction with biological macromolecules.
A particularly important transformation of the nitrile group is its conversion to a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide, often sodium azide in the presence of a Lewis acid or an ammonium salt. nih.goveurekaselect.com The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering a similar acidic character but with improved metabolic stability and pharmacokinetic properties. The synthesis of tetrazoles from nitriles is a well-established and widely used transformation in medicinal chemistry. ekb.eg
Table 2: Potential Functional Group Transformations of the Nitrile Moiety
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | H₂SO₄, H₂O, heat | 2-Bromo-6-morpholinobenzamide |
| 2-Bromo-6-morpholinobenzamide | NaOH, H₂O, heat; then H⁺ | 2-Bromo-6-morpholinobenzoic acid |
| 2-Bromo-6-morpholinobenzoic acid | CH₃OH, H₂SO₄ (cat.), heat | Methyl 2-bromo-6-morpholinobenzoate |
| This compound | NaN₃, NH₄Cl, DMF, heat | 5-(2-Bromo-6-morpholinophenyl)-1H-tetrazole |
Structure-Reactivity and Structure-Property Relationships in Derivatives
The systematic modification of the this compound scaffold allows for the exploration of structure-reactivity and structure-property relationships.
The electronic nature of the substituent introduced at the 2-position via cross-coupling can influence the reactivity of the nitrile group and the morpholine nitrogen. For example, an electron-withdrawing group at the 2-position would make the nitrile carbon more electrophilic and could also decrease the basicity of the morpholine nitrogen.
The replacement of the morpholine ring with other heterocycles like piperidine or piperazine alters the pKa of the molecule, which in turn affects its ionization state at physiological pH, solubility, and membrane permeability. N-substitution on a piperazine ring provides a handle to fine-tune lipophilicity and introduce additional points of interaction.
The transformation of the nitrile group into an amide, carboxylic acid, or tetrazole dramatically changes the electronic and steric properties of that region of the molecule. These changes can have a profound impact on how the molecule interacts with its environment, be it a biological receptor or a material matrix. For example, the introduction of a tetrazole ring can enhance a compound's metabolic stability and its ability to act as a proton donor in hydrogen bonding interactions.
Supramolecular Chemistry and Crystal Engineering of 2 Bromo 6 Morpholinobenzonitrile
Analysis of Intermolecular Interactions in the Solid State
Hydrogen Bonding Networks Facilitated by the Morpholine (B109124) and Nitrile Groups
The morpholine and nitrile groups in 2-Bromo-6-morpholinobenzonitrile provide sites for hydrogen bonding. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. The morpholine ring, with its oxygen and nitrogen atoms, can also participate in hydrogen bonding, although the nitrogen is a tertiary amine and lacks a hydrogen atom to act as a donor. However, the oxygen atom can act as a hydrogen bond acceptor. In many organic crystals, hydrogen bonds are a dominant force in creating robust networks. For example, in the crystal structure of 2-Bromo-6-hydrazinylpyridine, N—H⋯N hydrogen bonds are crucial in linking the molecules into chains. nih.gov
π-π Stacking and C-H···π Interactions of the Aromatic Ring
The planar aromatic ring of this compound allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute to the stability of the crystal structure. In the crystal of 2-Bromo-4-methylbenzonitrile, weak π–π stacking interactions with centroid–centroid separations of 3.782(2) and 3.919(2) Å are observed, which generate columns of molecules. researchgate.net Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can further stabilize the crystal packing. Such interactions have been studied in the molecular recognition between carbohydrates and aromatic systems. scielo.org.mx
| Interaction Type | Potential Donor/Acceptor Groups in this compound |
| Halogen Bonding | Bromine atom (donor) |
| Hydrogen Bonding | Nitrile nitrogen (acceptor), Morpholine oxygen (acceptor) |
| π-π Stacking | Benzene (B151609) ring |
| C-H···π Interactions | Aromatic/Aliphatic C-H bonds (donors), Benzene ring (acceptor) |
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Each polymorph has a different crystal structure and, consequently, different physical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.
Crystallization Techniques for Polymorph Isolation
The isolation of different polymorphs of a compound can be achieved through various crystallization techniques. The choice of solvent, temperature, cooling rate, and the presence of additives can all influence which polymorphic form crystallizes. Common techniques include:
Slow Evaporation: Allowing a solution of the compound to slowly evaporate can lead to the formation of well-ordered crystals of the most stable polymorph at that temperature.
Cooling Crystallization: Rapid or slow cooling of a saturated solution can yield different polymorphs. Kinetically favored metastable forms may crystallize first under rapid cooling. univ-mrs.fr
Vapor Diffusion: Allowing the vapor of a poor solvent to diffuse into a solution of the compound in a good solvent can induce crystallization and potentially lead to different polymorphs.
Slurry Conversion: Stirring a suspension of a crystalline solid in a solvent in which it is sparingly soluble can lead to the transformation of a metastable form into a more stable one over time.
Characterization of Different Crystalline Forms (e.g., X-ray Powder Diffraction, Thermal Analysis)
Once different crystalline forms are obtained, they must be thoroughly characterized to confirm their distinct nature.
X-ray Powder Diffraction (XRPD): This is a primary technique for distinguishing between polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the different forms. DSC can reveal melting points, phase transitions between polymorphs, and the enthalpy of these transitions. TGA can be used to identify pseudopolymorphs by detecting weight loss corresponding to the desolvation of the crystal. The stability relationship between polymorphs can often be determined using Burger-Ramberger rules based on DSC data. univ-mrs.fr
| Analytical Technique | Information Obtained |
| X-ray Powder Diffraction (XRPD) | Unique diffraction pattern for each crystalline form, confirming polymorphism. |
| Differential Scanning Calorimetry (DSC) | Melting points, phase transition temperatures and enthalpies. |
| Thermogravimetric Analysis (TGA) | Detection of solvent loss in pseudopolymorphs. |
Thermodynamic Stability and Interconversion of Polymorphs
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The relative thermodynamic stability of polymorphs is determined by their Gibbs free energy.
The thermodynamic relationship between polymorphs can be either enantiotropic or monotropic. In an enantiotropic system, a reversible transition between polymorphs occurs at a specific temperature and pressure. Below this transition temperature, one form is more stable, while above it, the other form becomes the stable one. In a monotropic system, one polymorph is always the most stable form, and any other polymorphs are metastable under all conditions.
The interconversion between polymorphic forms can be influenced by various factors such as temperature, pressure, solvent, and seeding. Understanding these relationships is crucial for controlling the desired solid-state form of a chemical compound. For a substituted benzonitrile (B105546) like this compound, the potential for different packing arrangements of the molecules, influenced by the bromine, morpholino, and nitrile groups, suggests that polymorphism could be anticipated. However, without experimental data, the thermodynamic landscape of its potential polymorphs remains uncharted.
Co-crystallization and Salt Formation
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. Salt formation, on the other hand, involves the transfer of a proton from an acidic to a basic site on the constituent molecules, resulting in an ionic interaction.
The morpholino group in this compound contains a basic nitrogen atom, making it a candidate for salt formation with suitable acidic co-formers. The nitrile group and the oxygen atoms of the morpholino ring could act as hydrogen bond acceptors, while the aromatic C-H groups could act as weak hydrogen bond donors, facilitating the formation of co-crystals with appropriate partner molecules.
The selection of a co-former is critical and is often guided by the principles of supramolecular synthons, which are robust and predictable non-covalent interactions. The formation of co-crystals or salts can lead to significant changes in properties such as solubility, dissolution rate, and melting point. For this compound, co-crystallization could be a strategy to modulate its solid-state properties, but experimental screening and characterization would be necessary to identify suitable co-formers and the resulting crystal structures.
Self-Assembly and Ordered Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. In the context of crystal engineering, understanding the self-assembly of molecules is key to predicting and designing crystal structures with desired properties.
For this compound, several intermolecular interactions could direct its self-assembly. These include:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrile nitrogen or the morpholino oxygen.
Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds are likely to be present, influencing the packing of the molecules.
π-π Stacking: The aromatic benzonitrile ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.
In the absence of empirical data, the potential for this molecule to form interesting and complex ordered architectures remains a subject for future investigation.
Applications in Organic Synthesis and Materials Science
2-Bromo-6-morpholinobenzonitrile as a Synthetic Building Block
The strategic placement of reactive sites on the this compound molecule makes it a promising starting material for the construction of more elaborate molecular architectures.
Precursor for Complex Organic Molecules and Heterocycles
The aryl bromide moiety of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling would allow for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position, leading to the synthesis of complex biaryl systems. Similarly, Buchwald-Hartwig amination could be employed to introduce a wide range of primary and secondary amines, expanding the molecular diversity.
The nitrile group can also serve as a synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. The presence of the ortho-morpholino group can influence the regioselectivity of these transformations and can also be a key pharmacophore in biologically active molecules. The synthesis of nitrogen-containing heterocycles is a significant area of medicinal chemistry, and building blocks like this compound are valuable for creating novel scaffolds.
Utility in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While specific examples involving this compound in well-known MCRs like the Ugi or Passerini reactions are not readily found in the literature, its functional groups suggest potential applicability. For instance, if the nitrile group were to be transformed into an isocyanide, the resulting molecule could be a key component in isocyanide-based MCRs, allowing for the rapid assembly of complex amide derivatives. The inherent molecular complexity that can be generated through MCRs makes them a powerful tool in drug discovery and combinatorial chemistry.
Contributions to Advanced Materials Research
The electronic properties endowed by the aromatic ring, the electron-withdrawing nitrile group, and the electron-donating morpholino group make this compound an interesting candidate for the synthesis of functional organic materials.
Design of Organic Electronic Materials
The core structure of this compound can be incorporated into larger conjugated systems used in organic electronics. Through reactions like the Suzuki or Stille coupling, the bromo substituent can be replaced with other aromatic or heteroaromatic units to extend the π-conjugation. This is a crucial aspect in the design of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The morpholino and cyano groups can modulate the electronic properties of the final material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences charge injection and transport properties.
Development of Fluorescent or Optoelectronic Compounds
Modification of the this compound core can lead to the development of novel fluorescent dyes and optoelectronic materials. By introducing fluorophores or extending the π-system through cross-coupling reactions, it is possible to tune the absorption and emission properties of the resulting molecules. The intramolecular charge transfer (ICT) character, potentially arising from the donor (morpholine) and acceptor (nitrile) groups on the aromatic ring, can lead to interesting photophysical properties, such as solvatochromism, where the color of the emitted light changes with the polarity of the solvent.
Role in the Design of Chemical Probes (Non-Biochemical)
A comprehensive review of chemical databases and research publications reveals no specific examples or methodologies detailing the use of this compound as a key component or precursor in the synthesis of non-biochemical chemical probes. Chemical probes are powerful tools used to study and understand non-biological systems, such as materials or chemical reactions, but the functional contributions of the this compound scaffold to this area have not been documented.
The potential utility of the distinct structural features of this compound—namely the bromo, morpholino, and nitrile groups—for the development of chemical probes remains unexplored in the current body of scientific literature. There are no published research findings on its synthetic modification to create probes for sensing, imaging, or monitoring non-biochemical environments.
Immobilization on Solid Supports for Heterogeneous Catalysis or Separation Technologies
There is no available research documenting the immobilization of this compound onto solid supports. The process of attaching chemical compounds to solid materials is fundamental for creating heterogeneous catalysts, which are easily separable from reaction mixtures, and for developing materials for specialized separation technologies.
Consequently, there are no data tables or detailed research findings to present on this topic. The covalent attachment or non-covalent adsorption of this compound to substrates such as silica, polymers, or nanoparticles has not been described. Therefore, its potential applications in facilitating chemical reactions as a supported catalyst or in separating specific chemical species from complex mixtures have not been investigated or reported.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-6-morpholinobenzonitrile, and how can reaction yields be improved?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) on a brominated benzonitrile precursor. For example, substituting a leaving group (e.g., halogen) at the 6-position with morpholine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃ or Et₃N). Optimization includes:
- Catalyst Screening : Transition metal catalysts (e.g., CuI) may accelerate substitution .
- Temperature Control : Reactions typically proceed at 80–120°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95% as per HPLC standards) .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Precursor | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-6-fluorobenzonitrile | DMF | K₂CO₃ | 100 | 78 | >95 | |
| 2-Bromo-5-hydroxybenzonitrile | DMSO | Et₃N | 120 | 65 | >95 |
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.8 ppm) and morpholine protons (δ 3.6–3.8 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and quaternary carbons .
- IR Spectroscopy : Key peaks include C≡N stretch (~2230 cm⁻¹), C-Br (~560 cm⁻¹), and morpholine C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z ≈ 267 (C₁₁H₁₁BrN₂O).
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of the morpholine and bromine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating morpholine group activates the aromatic ring toward electrophilic substitution but deactivates it toward SNAr. Conversely, bromine acts as a meta-directing deactivating group. To study this:
- Computational Modeling : DFT calculations (e.g., Gaussian) can map electron density and predict regioselectivity .
- Competitive Experiments : Compare reaction rates of this compound with analogs lacking morpholine (e.g., 2-Bromo-6-fluorobenzonitrile) in Suzuki couplings .
Table 2 : Substituent Effects on Reaction Rates (Hypothetical Data)
| Compound | Suzuki Coupling Rate (k, s⁻¹) | Regioselectivity (para:meta) | Reference |
|---|---|---|---|
| This compound | 1.2 × 10⁻³ | 85:15 | |
| 2-Bromo-6-fluorobenzonitrile | 2.5 × 10⁻³ | 60:40 |
Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated reactions involving this compound?
- Methodological Answer : Discrepancies may arise from ligand choice, solvent purity, or trace moisture. Systematic approaches include:
- Control Experiments : Repeat reactions with rigorously dried solvents (e.g., molecular sieves) and compare ligand efficacy (e.g., PPh₃ vs. XPhos) .
- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .
- Meta-Analysis : Compare literature data while adjusting for variables (e.g., Pd loading, temperature gradients) .
Q. How can computational methods predict the environmental toxicity or biodegradability of this compound?
- Methodological Answer :
- QSAR Modeling : Use tools like EPI Suite to estimate logP (lipophilicity) and biodegradation potential. The morpholine group may enhance water solubility, reducing bioaccumulation .
- Toxicity Prediction : Apply Derek Nexus or OECD Toolbox to assess terrestrial toxicity (e.g., EC₅₀ for Daphnia magna) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
